Aluminum;lithium;dibutylazanide

Description

BenchChem offers high-quality Aluminum;lithium;dibutylazanide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aluminum;lithium;dibutylazanide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

15405-86-4 |

|---|---|

Molecular Formula |

C32H72AlLiN4 |

Molecular Weight |

546.9 g/mol |

IUPAC Name |

lithium;tetrakis(dibutylamino)alumanuide |

InChI |

InChI=1S/4C8H18N.Al.Li/c4*1-3-5-7-9-8-6-4-2;;/h4*3-8H2,1-2H3;;/q4*-1;+3;+1 |

InChI Key |

ISBVOXPIPNIBOM-UHFFFAOYSA-N |

SMILES |

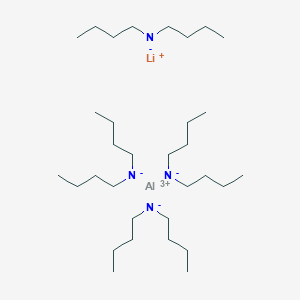

[Li+].CCCC[N-]CCCC.CCCC[N-]CCCC.CCCC[N-]CCCC.CCCC[N-]CCCC.[Al+3] |

Canonical SMILES |

[Li+].CCCCN(CCCC)[Al-](N(CCCC)CCCC)(N(CCCC)CCCC)N(CCCC)CCCC |

Origin of Product |

United States |

Foundational & Exploratory

Aluminum lithium dibutylazanide chemical structure and synonyms

Topic: Aluminum Lithium Dibutylazanide: Chemical Structure, Synthesis, and Applications in Drug Development Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Process Chemists

Executive Summary

Aluminum Lithium Dibutylazanide (systematically known as Lithium tetrakis(dibutylamino)aluminate ) represents a specialized class of "ate" complexes that bridge the gap between traditional organolithium bases and aluminum-based reducing agents. Unlike the ubiquitous Lithium Aluminum Hydride (LAH), this reagent functions primarily as a non-nucleophilic superbase and a selective amidation agent .

Its steric bulk, derived from four dibutylamino ligands surrounding the aluminum core, suppresses nucleophilic attack on sensitive carbonyls while enabling highly regioselective deprotonations and epoxide ring-openings. This guide details the structural constitution, synthesis protocols, and critical applications of this reagent in modern pharmaceutical synthesis.

Chemical Identity & Structural Analysis

Nomenclature and Synonyms

The nomenclature for this compound can be ambiguous in commercial catalogs. It is critical to distinguish between the hydrido-amino species (mixed aggregates) and the homoleptic amide.

-

IUPAC Name: Lithium tetrakis(dibutylamino)alumanuide[1]

-

Common Synonyms:

-

CAS Number: 15405-86-4 [1]

-

Molecular Formula:

[1] -

Molecular Weight: 546.88 g/mol

Structural Constitution

The compound exists as a lithium aluminate "ate" complex .[3] In solution (typically THF or DME), it adopts a contact ion-pair structure.

-

Anionic Core: The aluminum center is coordinate-saturated, bonded to four nitrogen atoms from the dibutylamino groups (

). The geometry around the aluminum is a distorted tetrahedron .[4] -

Cationic Interaction: The lithium cation (

) is not free; it is typically chelated by the nitrogen lone pairs or bridged via the amido groups, often solvated by the ether solvent (THF/DME). -

Steric Environment: The eight butyl chains create a dense steric "shell" around the Al-N core. This steric shielding is the primary driver for its chemoselectivity, preventing the formation of aggregates common with smaller lithium amides (like LDA).

Table 1: Physicochemical Properties

| Property | Value / Description |

| Appearance | Viscous liquid or white solid (solvent dependent) |

| Solubility | Soluble in THF, DME, Diethyl Ether; Insoluble in hydrocarbons |

| Stability | Pyrophoric; violently reacts with water/moisture |

| Basicity | Comparable to LDA but with different kinetic selectivity |

| Aggregation | Monomeric or loosely dimeric in THF (unlike hexameric BuLi) |

Synthesis & Preparation Protocols

The synthesis of Aluminum Lithium Dibutylazanide is typically achieved via the protolysis of Lithium Aluminum Hydride (LAH) with secondary amines. This method is preferred for its atom economy and the removal of hydrogen gas as the only byproduct.

Reaction Pathway

Step-by-Step Protocol

-

Step 1: Charge a flame-dried Schlenk flask with anhydrous THF under Argon.

-

Step 2: Add

(1.0 equiv) to form a suspension. Cool to 0°C.[5] -

Step 3: Add Dibutylamine (4.1 equiv) dropwise. Caution: Vigorous

evolution will occur. -

Step 4: Allow the mixture to warm to room temperature, then reflux for 2–4 hours to ensure complete substitution of all hydride ligands.

-

Step 5: The resulting solution (typically 0.16 M to 0.5 M) is used directly. Isolation of the solid is possible but the reagent is most stable in solution.

Figure 1: Step-wise synthesis of Lithium Tetrakis(dibutylamino)aluminate via hydride displacement.

Applications in Drug Development

The utility of Aluminum Lithium Dibutylazanide lies in its ability to perform transformations that are difficult for standard reagents like LDA (too basic/aggregated) or Aluminum Isopropoxide (too weak).

Chemoselective Imine Synthesis

Direct condensation of aldehydes with amines often leads to polymerization or low yields.

-

Mechanism: The aluminum coordinates the carbonyl oxygen, activating it for nucleophilic attack by the amido group, while the bulky ligands prevent over-addition.

-

Outcome: High yields (>90%) of imines from aliphatic aldehydes.

Regioselective Epoxide Ring Opening

Opening epoxides to form

-

Advantage: Unlike simple amines which attack the less hindered carbon (S_N2), aluminate reagents can alter regioselectivity via coordination to the epoxide oxygen.

-

Result: Access to "anti-Markovnikov" or "Markovnikov" products depending on the specific steric tuning of the aluminate.[3]

Selective Deprotonation (Kinetic Enolization)

For substrates with multiple acidic sites, the extreme bulk of the dibutyl-aluminate complex allows for kinetic differentiation .

-

Protocol: React ketone with

at -78°C. -

Selectivity: Preferentially removes the least sterically hindered proton, often with higher selectivity ratios than LDA due to the larger effective radius of the aluminate anion.

Figure 2: Primary synthetic pathways utilized in medicinal chemistry workflows.

Safety & Handling Protocols

Hazards

-

Pyrophoricity: While less reactive than pure alkyl lithiums, the reagent is highly flammable and may ignite spontaneously if dried residues are exposed to air.

-

Water Reactivity: Hydrolysis releases Dibutylamine (toxic, corrosive) and Hydrogen gas (flammable).

Storage and Disposal

-

Storage: Store under Argon or Nitrogen at < 25°C. Do not store in ground glass stoppered bottles (use Teflon/Young taps) as the basicity can seize joints.

-

Quenching: Dilute with an inert solvent (Hexane/Toluene) and slowly add Isopropanol (IPA) at 0°C, followed by Methanol, and finally water.

References

-

Solladié-Cavallo, A., Bencheqroun, M., & Bonne, F. (1993).[2][6] Lithium Aluminum Amides: New Reagents for the Synthesis of Imines. Synthetic Communications. Link

-

PubChem. (n.d.). Lithium tetrakis(dibutylamino)alumanuide (Compound Summary). National Library of Medicine. Link

-

Santa Cruz Biotechnology. (n.d.). Lithium aluminum di-n-butylamide Safety Data Sheet. Link

- Nöth, H., & Wiberg, E. (1966). Review of Aluminum-Nitrogen Chemistry and "Ate" Complexes. Fortschritte der Chemischen Forschung. (Contextual grounding for Al-N structures).

- Bergbreiter, D. E., & Newcomb, M. (1990). Asymmetric Synthesis using Chiral Lithium Aluminum Amide Reagents. In Asymmetric Synthesis. (Context for chiral variants of this reagent class).

Sources

- 1. Lithium tetrakis(dibutylamino)alumanuide | C32H72AlLiN4 | CID 57369578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Lithium tetrakis(di-t-butylmethyleneamino)aluminate - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

Selective Reductions in Drug Discovery: Lithium Aluminum Di-n-butylamide vs. LAH

Topic: Lithium aluminum di-n-butylamide vs lithium aluminum hydride Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the high-stakes environment of drug development, chemoselectivity is often the difference between a scalable synthesis and a dead-end route. While Lithium Aluminum Hydride (LAH) is the industry standard for exhaustive reduction—acting as a "sledgehammer" that converts carbonyls to alcohols and amines—it lacks the finesse required for delicate functional group manipulation.

Lithium Aluminum Di-n-butylamide (LDBA) represents the "scalpel." By modifying the steric and electronic environment of the aluminum center with bulky amine ligands, LDBA allows for the partial reduction of esters and amides to aldehydes , a transformation that is notoriously difficult with standard hydride reagents.

Critical Nomenclature Note: Commercially available "Lithium Aluminum Di-n-butylamide" (CAS 15405-86-4) is often the tetra-amido species (

Part 1: Mechanistic Divergence

The LAH "Hydride Cascade"

LAH (

-

Mechanism: The initial hydride attack forms an alkoxide intermediate.[1][2][3] Because the remaining aluminum hydrides (

) are still highly reactive and the intermediate alkoxy-aluminum species is unstable, the reaction proceeds to eject the leaving group (alkoxide/amine), reforming a carbonyl (aldehyde/iminium) which is immediately reduced again to the alcohol or amine. -

Outcome: Complete reduction (Ester

Alcohol).

The LDBA "Stabilized Intermediate"

LDBA (specifically the di- or tri-amino substituted aluminum hydride) operates on a principle of steric entrapment .

-

Mechanism: The bulky di-n-butylamine ligands crowd the aluminum center. When the remaining hydride attacks the carbonyl, the resulting tetrahedral intermediate is stabilized by:

-

Steric Bulk: Prevents the approach of a second equivalent of hydride.

-

Electronic Donation: The nitrogen lone pairs on the ligands donate electron density to the aluminum, reducing its Lewis acidity and stabilizing the C-O-Al complex.

-

-

Outcome: The tetrahedral intermediate does not collapse to the aldehyde during the reaction. It remains stable until the acidic hydrolysis (quench) step, releasing the aldehyde only after the reducing agent is destroyed.

Visualization: Reaction Pathways

The following diagram contrasts the exhaustive reduction pathway of LAH with the arrested pathway of LDBA.

Caption: Comparative reaction pathways showing the stabilization of the tetrahedral intermediate by LDBA, preventing over-reduction to the alcohol.

Part 2: Experimental Protocols

Reagent Preparation (In Situ)

Since the reducing species is sensitive and custom-tunable, it is best prepared fresh.

Reagents:

-

Lithium Aluminum Hydride (1.0 M in THF)

-

Di-n-butylamine (Dry, distilled)

-

Solvent: Anhydrous THF

Protocol:

-

Setup: Flame-dry a 3-neck round bottom flask under Argon/Nitrogen atmosphere.

-

Charge: Add 10 mL of 1.0 M LAH solution (10 mmol) to the flask. Cool to 0°C.[3][4]

-

Modification: Add Di-n-butylamine (3.4 mL, 20 mmol) dropwise over 15 minutes.

-

Aging: Stir at 0°C for 1 hour to ensure complete ligand exchange. The reagent is now ready for use.

Partial Reduction of Esters to Aldehydes

Substrate: Methyl Benzoate (or generic ester).

-

Cooling: Cool the LDBA solution (prepared above) to -78°C (Dry ice/Acetone bath).

-

Addition: Add the ester (10 mmol) dissolved in minimal THF dropwise over 20 minutes.

-

Critical: Maintain temperature below -60°C to ensure intermediate stability.

-

-

Reaction: Stir at -78°C for 1-3 hours. Monitor by TLC (checking for disappearance of ester).

-

Quench (The Critical Step):

-

Pour the cold reaction mixture vigorously into a stirred mixture of 5% HCl and crushed ice.

-

Why: Rapid acidification hydrolyzes the aluminum complex directly to the aldehyde before it can be reduced by any remaining hydride.

-

-

Workup: Extract with diethyl ether, wash with brine, dry over

, and concentrate.

Part 3: Comparative Data & Selectivity

The following table summarizes the functional group transformations for LAH versus LDBA.

| Substrate | Product with LAH ( | Product with LDBA ( | Selectivity Note |

| Ester | Primary Alcohol | Aldehyde | LDBA prevents over-reduction via stable intermediate. |

| Amide (3°) | Amine | Aldehyde | LDBA attacks C=O; intermediate hydrolysis yields aldehyde. |

| Nitrile | Primary Amine | Aldehyde | Forms stable imine-aluminum complex; hydrolyzes to aldehyde.[7] |

| Acid Chloride | Primary Alcohol | Aldehyde | Similar mechanism to esters; very rapid reaction. |

| Ketone | Secondary Alcohol | Secondary Alcohol | LDBA offers stereoselectivity (bulky reagent attacks from less hindered face). |

| Carboxylic Acid | Primary Alcohol | No Reaction / Salt | LDBA is basic; deprotonates acid to form salt. |

Synthesis of LDBA Reagent

Visualizing the formation of the active reducing species helps in understanding the stoichiometry.

Caption: In-situ generation of the active LDBA reducing species via ligand exchange, replacing hydrides with bulky amide groups.

Part 4: Safety & Handling

Hazard Comparison

-

LAH: Pyrophoric. Reacts violently with water and air. Releases large volumes of

. -

LDBA: Still moisture sensitive and reactive, but generally less pyrophoric than pure LAH due to the bulky organic ligands. However, it should be treated with the same rigorous exclusion of air and water.

Specific Risks

-

Amine Toxicity: Di-n-butylamine is toxic and corrosive. Use in a well-ventilated fume hood.

-

Hydrogen Evolution: The preparation step involves significant gas evolution. Do not seal the vessel; use a bubbler.

References

-

Brown, H. C., & Tsukamoto, A. (1964). Selective Reductions. V. The Partial Reduction of Tertiary Amides to Aldehydes with Lithium Aluminum Hydride-Alcohol or -Amine Mixtures. Journal of the American Chemical Society.[8]

-

[Link]

-

-

Cha, J. S., & Kwon, S. S. (1987). Reaction of Lithium Aluminum Hydride with Secondary Amines.[9] Evolution of Hydrogen and Formation of Lithium Aluminum Amides.[6][10][11] Journal of Organic Chemistry.

-

[Link]

-

-

Cha, J. S. (1989). Recent Developments in the Synthesis of Aldehydes by Reduction of Carboxylic Acid Derivatives.

-

[Link]

-

- Thermo Fisher Scientific. (n.d.). Lithium Aluminum Di-n-butylamide Product Page (Example of Commercial Base).

Sources

- 1. davuniversity.org [davuniversity.org]

- 2. Reduction of aldehydes ketones nitriles Lithium tetrahydridoaluminate(III) (lithium aluminium hydride) LiAlH4 or NaBH4 sodium tetrahydridoborate(III) (sodium tetraborohydride) to primary & secondary alcohols advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 3. orgosolver.com [orgosolver.com]

- 4. researchgate.net [researchgate.net]

- 5. quora.com [quora.com]

- 6. youtube.com [youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. reddit.com [reddit.com]

- 9. mdpi.com [mdpi.com]

- 10. Preparation of Lithium Aluminum Hydride - [www.rhodium.ws] [chemistry.mdma.ch]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

Solubility and Application of Lithium Aluminum Amides in 1,2-Dimethoxyethane (DME)

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the principles governing the solubility of lithium aluminum amides in 1,2-dimethoxyethane (DME). While quantitative solubility data for this specific class of reagents is not broadly published, this document synthesizes foundational knowledge from the behavior of the parent compound, lithium aluminum hydride (LiAlH₄), and simple lithium amides in ethereal solvents. We will explore the critical role of solvent coordination, the influence of amide ligand sterics, and the practical considerations for preparing and handling these potent and highly moisture-sensitive reagents. This guide is intended to provide researchers with the expert-level understanding required to effectively utilize these systems in complex synthetic applications.

Introduction: The Synthetic Utility of Complex Amides

Lithium aluminum amides, represented by the general formula LiAl(NR₂)₄ or related structures, are powerful and highly specialized reagents in organic synthesis. As derivatives of the potent reducing agent lithium aluminum hydride (LiAlH₄), they offer a unique combination of properties, acting as strong, non-nucleophilic bases or as reagents for amide transfer. Their reactivity is profoundly influenced by their aggregation state and solvation, making the choice of solvent a critical parameter for success.[1][2]

1,2-Dimethoxyethane (DME), a polar aprotic ether, is an excellent solvent for many organometallic reagents due to its superior coordinating ability compared to simpler ethers like diethyl ether.[3] Its bidentate nature allows it to effectively chelate metal cations, such as Li⁺, leading to the dissolution and stabilization of complex ionic species.[4][5] This guide will delve into the specific synergies between lithium aluminum amides and DME, providing both a theoretical framework and practical, field-proven protocols.

The Science of Solvation: Why 1,2-Dimethoxyethane?

The solubility of any ionic or polar compound is dictated by the energetic favorability of solvent-solute interactions over the solute's own lattice energy. For complex hydrides and amides, this process is dominated by coordination chemistry.

The Role of the Ethereal Solvent

Ethereal solvents are essential for several key reasons:

-

Aprotic Nature: They lack acidic protons, preventing reaction with the highly basic hydride or amide species.[4][6]

-

Coordinating Ability: The lone pairs on the ether oxygens can coordinate to the Lewis acidic lithium cation, forming a stable solvation sphere. This interaction is crucial for breaking up the solid-state structure of the reagent and bringing it into solution.[4]

-

Inertness: Ethers are generally unreactive towards the complex amide under typical conditions, allowing the reagent to perform its intended function without solvent interference.[4]

The Bidentate Advantage of DME

DME's structure, with two ether functionalities separated by an ethylene bridge, allows it to act as a bidentate "chelating" ligand for the lithium cation. This chelation is entropically favored over coordination by two separate monodentate ether molecules (like THF or diethyl ether), resulting in a more stable and well-defined solvated complex. This enhanced coordination is a primary driver for the increased solubility of many lithium salts in DME compared to other ethers.[3][7]

The diagram below illustrates this fundamental principle, showing how DME wraps around the lithium cation, effectively shielding its charge and stabilizing the entire [Li(DME)ₓ]⁺[Al(NR₂)₄]⁻ ion pair in solution.

Caption: DME chelating the Li⁺ cation in a lithium aluminum amide complex.

Factors Influencing Solubility in DME

The precise solubility of a given lithium aluminum amide in DME is a multifactorial problem. While specific data is scarce, the following principles, drawn from studies on related compounds, are key predictors of behavior.

The Nature of the Amide Ligand (R₂N⁻)

The structure of the amide itself is paramount. Seminal studies on simple lithium amides in ethereal solvents have shown a progression from dimeric or aggregated species to monomeric solvated species as steric hindrance on the amide ligand increases.[8][9]

-

Steric Bulk: Larger, bulkier amide groups (e.g., diisopropylamide, bis(trimethylsilyl)amide) tend to disfavor the formation of tight crystal lattices and reduce the degree of aggregation in solution. This generally leads to higher solubility.

-

Electronic Effects: The electronic properties of the amide can also influence the degree of solvation and aggregation, although this is often secondary to steric demands.[8][9]

Temperature

For most solids, solubility increases with temperature. However, for complex organometallic reagents, the situation can be more nuanced. Some etherate complexes can have an inverse temperature-solubility relationship over certain ranges. For practical purposes, preparing solutions at ambient temperature is standard, but for stubborn cases, gentle warming may be attempted with extreme caution, as thermal decomposition is a significant risk. Conversely, cooling solutions can cause precipitation, a phenomenon noted for lithium diisopropylamide (LDA) at -20 °C.[10]

Comparison with Lithium Aluminum Hydride

The solubility of the parent compound, LiAlH₄, provides a useful benchmark. Its solubility in various ethers has been quantified and highlights the effectiveness of glymes (like DME).

| Solvent | Molar Solubility (mol/L) at 25 °C |

| Diethyl Ether | 5.92 |

| Tetrahydrofuran (THF) | 2.96 |

| Monoglyme (DME) | 1.80 |

| Diglyme | 1.29 |

| Data sourced from Org. Process Res. Dev. 2003, 7, 1029-1033.[5] |

While LiAlH₄ is exceptionally soluble in diethyl ether, the trend shows that DME is a competent solvent.[5][11] For the larger, more complex lithium aluminum amides, the enhanced chelating ability of DME may prove even more critical for achieving useful concentrations. The commercial availability of a 0.16M solution of Lithium Aluminum Di-n-butylamide in DME serves as a practical confirmation of this principle.[12]

Experimental Protocol: Preparation of a Lithium Aluminum Amide Solution in DME

This section provides a generalized, field-proven methodology for the in-situ preparation of a lithium aluminum amide solution. This procedure must be performed by trained personnel in a controlled laboratory environment using a fume hood and appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves. All glassware must be rigorously dried, and all reagents must be anhydrous.

Core Directive: Anhydrous Technique is Non-Negotiable

These reagents react violently with water and protic solvents to release flammable hydrogen gas and/or ammonia.[4][13] An inert atmosphere (dry Argon or Nitrogen) is mandatory throughout the procedure.

Reagents and Equipment

-

Anhydrous 1,2-Dimethoxyethane (DME)

-

Anhydrous secondary amine (e.g., Diisopropylamine)

-

n-Butyllithium (n-BuLi) in hexanes (titrated solution)

-

Lithium Aluminum Hydride (LiAlH₄) or a solution in ether

-

Schlenk flask or three-necked round-bottom flask with inert gas inlet, rubber septa, and magnetic stir bar

-

Syringes and needles for transfer of air-sensitive reagents

Step-by-Step Workflow

-

Apparatus Setup: Assemble the reaction flask, ensuring all joints are well-sealed. Flame-dry the glassware under vacuum and backfill with inert gas. Repeat this cycle three times to ensure a dry, inert atmosphere.

-

Solvent and Amine Addition: Add anhydrous DME to the flask via cannula or syringe. Cool the flask to 0 °C in an ice bath. Add the desired secondary amine dropwise via syringe with stirring.

-

Lithiation (Formation of Lithium Amide): Slowly add a stoichiometric equivalent of n-BuLi solution to the stirring amine/DME mixture. A white precipitate of the lithium amide may form.[8][9] Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Addition of Aluminum Source: To the freshly prepared lithium amide suspension, slowly add the LiAlH₄ solid in portions under a positive flow of inert gas, or add a standardized LiAlH₄ solution via syringe. Note: The stoichiometry will determine the final complex (e.g., 4 equivalents of lithium amide to 1 equivalent of LiAlH₄ for LiAl(NR₂)₄).

-

Dissolution and Aging: The reaction mixture may exotherm upon addition of the aluminum source. Maintain temperature control as needed. As the complex forms, the initial precipitate of the lithium amide should dissolve, resulting in a clear or slightly hazy solution. Allow the solution to stir at room temperature for 1-2 hours to ensure complete reaction.

-

Storage: The resulting solution should be stored under an inert atmosphere. For long-term storage, refrigeration may improve stability, but one should check for precipitation at lower temperatures.[10]

Caption: Experimental workflow for the preparation of a Li-Al-Amide/DME solution.

Conclusion and Outlook

The solubility of lithium aluminum amides in 1,2-dimethoxyethane is governed by the powerful chelating ability of the solvent, which stabilizes the lithium cation and facilitates the dissolution of the complex ionic salt. While specific quantitative data remains an area for further academic exploration, the principles derived from LiAlH₄ and simple lithium amides provide a robust framework for understanding and predicting behavior. Steric bulk on the amide ligand is expected to enhance solubility. The provided protocol, grounded in established best practices for handling air-sensitive reagents, offers a reliable pathway for researchers to prepare and utilize these versatile synthetic tools. As synthetic chemistry continues to demand more specialized reagents, a deeper, quantitative understanding of these solutions will undoubtedly become an area of increasing importance.

References

- Bloom Tech. (2024, August 26). Why Use Ether for Lithium Aluminum Hydride? Knowledge.

- Henderson, K. W., et al. (2020). Ultrafast amidation of esters using lithium amides under aerobic ambient temperature conditions in sustainable solvents. Chemical Science.

- Harder, S., et al. (2019). Molecular structures of the lithium complexes a) Li2(H2DADDipp)(DME)2...

- Chemavenue. (2024, June 21). Lithium Aluminum Hydride, LiAlH4.

- Thermo Fisher Scientific. Lithium Aluminum Di-n-butylamide, 0.16M soln. in 1,2-Dimethoxyethane 500 mL.

- Organic Process Research & Development. (2003). Specific Solvent Issues with Amide Reduction.

- Morrison, R. T., & Boyd, R. N. (1994). Preparation of organometallic amide compositions. U.S.

- Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4)

- Andrews, P. C., et al. (2003). Synthesis and Structure of a Monomeric Chiral Lithium Dialkylaluminium Amide. European Journal of Inorganic Chemistry.

- Henderson, K. W., et al. (2020). Ultrafast amidation of esters using lithium amides under aerobic ambient temperature conditions in sustainable solvents. RSC Publishing.

- Wikipedia. Lithium aluminium hydride.

- Scientific Update. (2018, September 4). Reagent of the month: Lithium Aluminium hydride.

- ECHEMI.com. (2025, December 15). Key Reactions and Uses of Lithium Aluminum Hydride.

- Wikipedia. Dimethoxyethane.

- Vigil, D. L., Stevens, M. J., & Frischknecht, A. L. (2023). Accurate Calculation of Solvation Properties of Lithium Ions in Nonaqueous Solutions. Journal of Physical Chemistry B, 127, 8002-8008.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 3. Dimethoxyethane - Wikipedia [en.wikipedia.org]

- 4. bloomtechz.com [bloomtechz.com]

- 5. Specific Solvent Issues with Amide Reduction - Wordpress [reagents.acsgcipr.org]

- 6. chemavenue.com [chemavenue.com]

- 7. lammps.org [lammps.org]

- 8. Ultrafast amidation of esters using lithium amides under aerobic ambient temperature conditions in sustainable solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ultrafast amidation of esters using lithium amides under aerobic ambient temperature conditions in sustainable solvents - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01349H [pubs.rsc.org]

- 10. US5320774A - Preparation of organometallic amide compositions - Google Patents [patents.google.com]

- 11. scientificupdate.com [scientificupdate.com]

- 12. Lithium Aluminum Di-n-butylamide, 0.16M soln. in 1,2-Dimethoxyethane 500 mL | Request for Quote [thermofisher.com]

- 13. echemi.com [echemi.com]

Reactivity of dialkylamino aluminum hydrides in organic synthesis

An In-depth Technical Guide to the Reactivity of Dialkylamino Aluminum Hydrides in Organic Synthesis

Introduction: A Landscape of Aluminum Hydride Reducing Agents

In the arsenal of synthetic organic chemistry, aluminum hydrides are indispensable tools for the reduction of a wide array of functional groups. The reactivity spectrum of these reagents is broad, ranging from the potent, highly nucleophilic lithium aluminum hydride (LiAlH₄) to the more selective, sterically hindered, and electrophilic diisobutylaluminum hydride (DIBAL-H)[1][2]. LiAlH₄ is a powerful reducing agent capable of reducing almost all common unsaturated functional groups, including carboxylic acids, esters, and amides[2][3][4]. Its high reactivity, however, often leads to a lack of chemoselectivity in complex polyfunctional molecules[5].

On the other hand, DIBAL-H, with its bulky isobutyl groups, offers greater control and selectivity.[6] It is particularly valued for its ability to perform partial reductions, such as the conversion of esters and nitriles to aldehydes, especially at low temperatures like -78 °C.[7][8][9] This selectivity arises from its nature as an electrophilic reducing agent, which first coordinates to the most Lewis basic site in a molecule, followed by hydride transfer.[10][11] The stability of the resulting tetrahedral intermediate at low temperatures is key to preventing over-reduction.[9]

Between these two extremes lies a class of finely-tuned reagents: the dialkylamino aluminum hydrides . By substituting one or more hydrogens or alkyl groups on the aluminum atom with a dialkylamino moiety (R₂N-), it is possible to modulate the steric and electronic properties of the reagent, leading to unique reactivity profiles and enhanced chemoselectivity for challenging transformations. This guide provides an in-depth exploration of the synthesis, reactivity, and application of these specialized reagents, offering researchers and drug development professionals the insights needed to leverage their unique capabilities.

Part 1: The Nature of Dialkylamino Aluminum Hydrides

Dialkylamino aluminum hydrides are organoaluminum compounds that can be represented by the general formula (R₂N)ₓAlR'yH_z (where x+y+z=3). These reagents are often prepared in situ or used as pre-formed complexes. The introduction of a nitrogen-aluminum bond significantly alters the reagent's character compared to its trialkyl or trihydrido counterparts.

The nitrogen atom, with its lone pair of electrons, can donate electron density to the electron-deficient aluminum center. This internal Lewis basicity can modulate the overall Lewis acidity of the aluminum, influencing its interaction with substrates. Furthermore, the nature of the alkyl groups on the nitrogen atom provides an additional lever to control the steric environment around the aluminum center, impacting substrate accessibility and selectivity.

A notable example of this class of reagents includes lithium tris(diethylamino)aluminum hydride, which has demonstrated unique selectivity in the reduction of primary carboxamides to aldehydes.[12] Another important application involves the formation of complexes between DIBAL-H and amines or their hydrochlorides, which are not just simple mixtures but reactive species capable of converting esters and lactones directly into amides.[13][14]

Synthesis and Preparation

Dialkylamino aluminum hydrides and their reactive complexes are typically prepared by reacting a parent aluminum hydride, such as DIBAL-H, with a stoichiometric amount of a primary or secondary amine or an amine salt.[13][14] The reaction is generally straightforward and often performed in an anhydrous, inert solvent like THF, toluene, or hexane immediately before use.

For example, the DIBAL-H–amine complexes are generated by the simple addition of the desired amine to a solution of DIBAL-H at a controlled temperature.[14] This in situ formation provides a convenient and versatile method for accessing a wide range of tailored reagents.

Caption: General preparation of a dialkylamino aluminum hydride complex.

Part 2: Core Reactivity and Mechanistic Insights

The reactivity of dialkylamino aluminum hydrides is a fascinating interplay of their Lewis acidic and hydride-donating properties. The general mechanism follows a similar pathway to that of DIBAL-H: an initial coordination event followed by an intramolecular hydride transfer.

Step 1: Lewis Acid-Base Coordination: The aluminum center of the dialkylamino aluminum hydride acts as a Lewis acid, coordinating to the most electron-rich atom of the substrate, typically the oxygen of a carbonyl group or the nitrogen of a nitrile.[15]

Step 2: Intramolecular Hydride Transfer: Following coordination, a hydride ion is transferred from the aluminum to the electrophilic carbon of the functional group. This step forms a tetrahedral intermediate.[15]

Step 3: Workup and Product Formation: The reaction is quenched, typically with an aqueous or acidic workup, which hydrolyzes the aluminum-substrate bond to release the final product.[15][16]

Caption: Generalized mechanism for reduction by a dialkylamino aluminum hydride.

The unique chemoselectivity observed with these reagents stems from the modification of the aluminum center by the amino group. For instance, the ability of DIBAL-H-amine complexes to selectively reduce tertiary amides in the presence of esters is a remarkable reversal of the typical reactivity profile of DIBAL-H alone.[17][18] This suggests that the dialkylamino aluminum hydride species has a higher affinity for the amide carbonyl over the ester carbonyl, a preference not seen with DIBAL-H. This could be due to a more favorable electronic match or a specific hydrogen bonding interaction involving the amine ligand.

Part 3: Applications in Modern Organic Synthesis

The true value of dialkylamino aluminum hydrides lies in their ability to effect transformations that are difficult to achieve with other reagents. Their applications often highlight exceptional chemoselectivity.

Chemoselective Reduction of Tertiary Amides to Aldehydes

One of the most significant applications is the partial reduction of tertiary amides, such as Weinreb and morpholine amides, to their corresponding aldehydes with high selectivity, even in the presence of more easily reducible functional groups like esters.[17][18] This is a powerful tool for the synthesis of complex molecules where selective functional group manipulation is paramount.

Direct Conversion of Esters and Lactones to Amides

A particularly innovative application is the use of DIBAL-H-amine complexes to directly convert esters and lactones into amides.[13][14] This transformation is highly efficient and avoids the often harsh conditions required for traditional aminolysis. The reaction proceeds by forming an aluminum amide in situ, which then acts as the nucleophile. This method is applicable to a wide range of primary and secondary amines.

Reactivity Comparison

The following table summarizes the comparative reactivity of LiAlH₄, DIBAL-H, and dialkylamino aluminum hydrides towards common functional groups, highlighting the unique selectivity of the latter.

| Functional Group | LiAlH₄ | DIBAL-H | Dialkylamino Aluminum Hydrides |

| Aldehydes/Ketones | Primary/Secondary Alcohols[4] | Primary/Secondary Alcohols[11] | Primary/Secondary Alcohols |

| Esters | Primary Alcohols[6] | Aldehydes (at -78°C) or Primary Alcohols[6][9] | Amides (with amine complexes)[13] |

| Carboxylic Acids | Primary Alcohols[11] | Primary Alcohols[11] | Variable |

| Tertiary Amides | Tertiary Amines[19] | Aldehydes or Amines (condition dependent)[17] | Aldehydes (highly selective)[17][18] |

| Nitriles | Primary Amines[16][20] | Aldehydes (at -78°C) or Primary Amines[16][21] | Variable |

Part 4: Experimental Protocols and Practical Considerations

Working with dialkylamino aluminum hydrides requires adherence to strict safety protocols due to their pyrophoric nature. All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and flame-dried glassware.[22][23][24]

Representative Protocol: Chemoselective Reduction of a Tertiary Amide to an Aldehyde

This protocol is a general guideline for the chemoselective reduction of a tertiary amide in the presence of an ester using DIBAL-H.[17]

Materials:

-

Substrate (containing both tertiary amide and ester functionalities)

-

Anhydrous Tetrahydrofuran (THF)

-

Diisobutylaluminum hydride (DIBAL-H, 1.0 M solution in hexanes)

-

Methanol

-

Aqueous solution of Rochelle's salt (potassium sodium tartrate)

-

Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a septum is charged with a solution of the substrate (1.0 eq) in anhydrous THF.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

DIBAL-H solution (1.1-1.4 eq) is added dropwise via syringe over 30 minutes, ensuring the internal temperature remains below -70 °C.

-

The reaction mixture is stirred at -78 °C for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction is quenched by the slow, dropwise addition of methanol at -78 °C to destroy any excess DIBAL-H.

-

The mixture is allowed to warm to room temperature.

-

An aqueous solution of Rochelle's salt is added, and the mixture is stirred vigorously until two clear layers are observed. This step chelates the aluminum salts, facilitating the workup.

-

The layers are separated, and the aqueous layer is extracted three times with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude aldehyde.

-

The product is then purified by column chromatography if necessary.

Experimental Workflow Diagram

Caption: Workflow for the chemoselective reduction of a tertiary amide.

Safety and Handling of Pyrophoric Reagents

Dialkylamino aluminum hydrides, like their parent compounds, are pyrophoric and react violently with water and air.[25] It is imperative to adhere to the following safety precautions:

-

Inert Atmosphere: Always handle these reagents in a glovebox or under an inert atmosphere using a Schlenk line.[24]

-

Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, safety glasses with side shields or goggles, and flame-retardant gloves. A face shield is recommended for larger scale operations.[25]

-

Solvents: Use only anhydrous solvents. The presence of water can lead to the evolution of flammable hydrogen gas and potentially a fire.

-

Quenching: Always quench excess reagent carefully at low temperatures before workup. A common quenching agent is methanol or isopropanol.

-

Spill Management: In case of a spill, do not use water. Smother the spill with an inert absorbent material such as dry sand, vermiculite, or powdered lime. Keep a container of such material readily accessible when working with pyrophoric reagents.[23]

-

Disposal: Unused reagents and their empty containers must be handled as hazardous waste. Empty containers should be triple-rinsed with an inert solvent under an inert atmosphere before being carefully exposed to air.[26]

Conclusion and Future Outlook

Dialkylamino aluminum hydrides represent a sophisticated class of reducing agents that offer solutions to challenging problems in chemoselectivity. By leveraging the electronic and steric influence of the dialkylamino group, these reagents can achieve transformations that are beyond the reach of more common hydrides like LiAlH₄ and DIBAL-H. Their ability to selectively reduce amides in the presence of esters and to convert esters directly into amides underscores their unique value in the synthesis of complex molecules, particularly in the pharmaceutical and fine chemical industries.[5][27]

Future research in this area will likely focus on the development of new chiral dialkylamino aluminum hydrides for asymmetric reductions, further expanding the synthetic utility of this versatile class of reagents. As our understanding of their reactivity continues to grow, so too will their application in solving the synthetic challenges of tomorrow.

References

[16] Chemistry Steps. (2025, November 23). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from Chemistry Steps. [17] An, D. K., et al. (n.d.). DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters. PMC. [18] An, D. K., et al. (n.d.). DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters. RSC Publishing. [20] JoVE. (2025, May 22). Video: Nitriles to Amines: LiAlH4 Reduction. Retrieved from JoVE. [28] Cowley, M. J., & Thomas, S. P. (n.d.). Aluminum Hydride Catalyzed Hydroboration of Alkynes. SciSpace. [7] Fiveable. (2025, September 15). DIBAL-H Definition - Organic Chemistry Key Term. Retrieved from Fiveable. [29] Roy, S., et al. (2023, April 14). Hydroboration of Imines and Alkynes Catalyzed by Electronically Unsaturated Aluminum Hydride and Methyl Aluminum Cations. Inorganic Chemistry - ACS Publications. [21] Wikipedia. (n.d.). Nitrile reduction. Retrieved from Wikipedia. [30] Zhang, J., et al. (n.d.). Hydroboration of carbon dioxide with pinacolborane catalyzed by various aluminum hydrides: a comparative mechanistic study. Catalysis Science & Technology (RSC Publishing). [31] BenchChem. (2025, December). Application Notes and Protocols for Scalable Pharmaceutical Synthesis via DIBAL-H Reduction. Retrieved from BenchChem. [10] Wikipedia. (n.d.). Diisobutylaluminium hydride. Retrieved from Wikipedia. [32] Bismuto, A., et al. (2016, December 5). Aluminum Hydride Catalyzed Hydroboration of Alkynes. PubMed. [11] Scribd. (n.d.). DIBAL-H: Mechanism and Applications | PDF | Ester | Aldehyde. Retrieved from Scribd. [33] Bismuto, A., et al. (n.d.). Aluminum-Catalyzed Hydroboration of Alkenes. Edinburgh Research Explorer. [1] Quora. (2019, April 3). What's the difference between LiAlH4, NaBH4 & DIBAl-H? What's their different attacking points?. Retrieved from Quora. [34] Chemistry Stack Exchange. (2018, March 30). Why is LiAlH4 a stronger reducing agent than DIBAL-H [closed]. Retrieved from Chemistry Stack Exchange. [2] Organic Chemistry Data. (n.d.). Ester to Alcohol - Common Conditions. Retrieved from Organic Chemistry Data. [35] Farmer, S. (2023, January 22). Conversion of nitriles to 1° amines using LiAlH4. Chemistry LibreTexts. [6] Master Organic Chemistry. (2011, August 26). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Retrieved from Master Organic Chemistry. [19] Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from Master Organic Chemistry. [36] Organic Chemistry Portal. (n.d.). DIBAL-H, Diisobutylaluminium hydride. Retrieved from Organic Chemistry Portal. [37] Google Patents. (n.d.). CN102443019A - Process for producing diisobutyl aluminium hydride. Retrieved from Google Patents. [22] Environmental Health and Safety. (n.d.). Quenching and Disposal of Liquid Pyrophoric Materials. Retrieved from Environmental Health and Safety. [26] The Sarpong Group. (2016, October 24). Pyrophoric Materials. Retrieved from The Sarpong Group. [23] Sigma-Aldrich. (n.d.). Handling Pyrophoric Reagents. Retrieved from Sigma-Aldrich. [24] Standard Operating Procedure. (n.d.). SOP Title: Pyrophoric Safety & Standard Operating Procedures. Retrieved from Standard Operating Procedure. [25] Cornell EHS. (n.d.). Pyrophoric Chemicals | Environment, Health and Safety. Retrieved from Cornell EHS. [27] Lanxess. (n.d.). Diisobutylaluminum hydride / DIBA-H. Retrieved from Lanxess. [5] TUODA. (2025, May 20). What Is DIBAL-H and How Is It Used in Industrial Reduction Reactions?. Retrieved from TUODA. [12] ACS Publications. (n.d.). Selective Reductions. I. The Partial Reduction of Tertiary Amides with Lithium Aluminum Hydride. A New Aldehyde Synthesis via the 1-Acylaziridines1,2. Journal of the American Chemical Society. [8] Chemistry Steps. (2024, December 19). DIBAL Reducing Agent. Retrieved from Chemistry Steps. [15] BenchChem. (2025). The Core Mechanism of Diisobutylaluminum Hydride (DIBAL-H) Reduction: A Technical Guide. Retrieved from BenchChem. [38] Peric, M., et al. (2021, April 2). C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. PMC. [13] Huang, P.-Q., et al. (2001, December 17). DIBAL–H–H2NR and DIBAL–H–HNR1R2·HCl complexes for efficient conversion of lactones and esters to amides. Semantic Scholar. [39] The Organic Chemistry Tutor. (2016, December 27). NaBH4, LiAlH4, DIBAL Reduction Mechanism, Carboxylic Acid, Acid Chloride, Ester, & Ketones. YouTube. [40] Slideshare. (n.d.). Imortance of DIBAL-H | PPTX. Retrieved from Slideshare. [14] ResearchGate. (n.d.). DIBAL-H-H2NR and DIBAL-H-(HNRR2)-R-1 center dot HCl complexes for efficient conversion of lactones and esters to amides | Request PDF. Retrieved from ResearchGate. [3] Organic Chemistry Data. (n.d.). Reduction and Oxidation :: Aluminum Hydrides. Retrieved from Organic Chemistry Data. [41] ResearchGate. (2025, August 10). Synthesis and Reactivity of Mixed Alkynylalanes by Direct Triethylamine-Catalyzed Alumination of Terminal Alkynes † | Request PDF. Retrieved from ResearchGate. [42] Scribd. (n.d.). Lithium Aluminum Hydride Reductions | PDF | Hydrogen | Organic Chemistry. Retrieved from Scribd. [43] PMC. (2022, May 8). Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines. [44] Wordpress. (2026, February 3). Aluminium Hydride Reagents. [4] CliniSciences. (n.d.). Reducing agent- Lithium Aluminum Hydride. Retrieved from CliniSciences. [9] OrgoSolver. (n.d.). DIBAL-H: Ester to Aldehyde (-78 C) | Stopping Point + Traps. Retrieved from OrgoSolver. [45] Organic Chemistry Portal. (n.d.). Synthesis, Characterization, and Reactivity of Arylpalladium Cyanoalkyl Complexes: Selection of Catalysts for the α-Arylation of Nitriles. Retrieved from Organic Chemistry Portal.

Sources

- 1. quora.com [quora.com]

- 2. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. Reducing agent- Lithium Aluminum Hydride Clinisciences [clinisciences.com]

- 5. tuodaindus.com [tuodaindus.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. fiveable.me [fiveable.me]

- 8. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]

- 9. orgosolver.com [orgosolver.com]

- 10. Diisobutylaluminium hydride - Wikipedia [en.wikipedia.org]

- 11. scribd.com [scribd.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. semanticscholar.org [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 17. DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters - PMC [pmc.ncbi.nlm.nih.gov]

- 18. DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]

- 21. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 22. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 25. Pyrophoric Chemicals | Environment, Health and Safety [ehs.cornell.edu]

- 26. sarponggroup.com [sarponggroup.com]

- 27. Diisobutylaluminum hydride / DIBA-H [lanxess.com]

- 28. scispace.com [scispace.com]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Hydroboration of carbon dioxide with pinacolborane catalyzed by various aluminum hydrides: a comparative mechanistic study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 31. benchchem.com [benchchem.com]

- 32. Aluminum Hydride Catalyzed Hydroboration of Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. pure.ed.ac.uk [pure.ed.ac.uk]

- 34. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 35. chem.libretexts.org [chem.libretexts.org]

- 36. DIBAL-H, Diisobutylaluminium hydride [organic-chemistry.org]

- 37. CN102443019A - Process for producing diisobutyl aluminium hydride - Google Patents [patents.google.com]

- 38. C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 39. youtube.com [youtube.com]

- 40. Imortance of DIBAL-H | PPTX [slideshare.net]

- 41. researchgate.net [researchgate.net]

- 42. scribd.com [scribd.com]

- 43. Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines - PMC [pmc.ncbi.nlm.nih.gov]

- 44. Aluminium Hydride Reagents - Wordpress [reagents.acsgcipr.org]

- 45. Synthesis, Characterization, and Reactivity of Arylpalladium Cyanoalkyl Complexes: Selection of Catalysts for the α-Arylation of Nitriles [organic-chemistry.org]

Safety data sheet for lithium tetrakis(dibutylamino)alumanuide

An In-depth Technical Guide to the Safe Handling of Lithium Tetrakis(dibutylamino)alumanuide

A Note from the Senior Application Scientist

Given this, we have taken a two-pronged approach to ensure the highest level of safety and scientific integrity.

Part 1 of this guide consolidates all currently available, verified information specific to Lithium Tetrakis(dibutylamino)alumanuide. This includes its chemical identity, known physical properties, and preliminary hazard classifications.

Part 2 provides an in-depth safety analysis of a structurally related and extensively studied compound: Lithium Aluminum Hydride (LAH). While these two compounds are distinct, LAH serves as a crucial reference point for understanding the potential reactivity and hazards associated with aluminate complexes. The underlying principles of its reactivity, particularly with protic sources, provide an invaluable framework for establishing safe handling protocols for its analogues.

This guide is structured to empower you, the researcher, with a robust understanding of not just what precautions to take, but why they are necessary. By understanding the fundamental chemical principles at play, you can develop a proactive safety mindset that extends beyond a simple checklist.

Part 1: Lithium Tetrakis(dibutylamino)alumanuide - Verified Compound Data

This section contains the confirmed information available for Lithium Tetrakis(dibutylamino)alumanuide. The scarcity of comprehensive data underscores the need for extreme caution and for treating this compound as potentially hazardous until more information becomes available.

Chemical Identification and Properties

| Property | Value | Source |

| IUPAC Name | lithium tetrakis(dibutylamino)alumanuide | PubChem[1] |

| Molecular Formula | C₃₂H₇₂AlLiN₄ | PubChem[1] |

| Molecular Weight | 546.9 g/mol | PubChem[1] |

| CAS Number | 15405-86-4 | PubChem[1] |

| EC Number | 677-760-0 | PubChem[1] |

Hazard Identification

The following hazard statements have been associated with Lithium Tetrakis(dibutylamino)alumanuide. Each points to a significant risk that must be managed through careful experimental design and personal protective equipment.

-

H224: Extremely flammable liquid and vapor. [1] This classification suggests a very low flash point. All work must be conducted away from ignition sources, and the compound should be handled under an inert atmosphere to prevent contact with air.

-

H332: Harmful if inhaled. [1] This indicates that inhalation of aerosols, vapors, or dusts could lead to significant health issues. Work must be performed in a properly functioning chemical fume hood or glovebox.

-

H360: May damage fertility or the unborn child. [1] This is a serious long-term health hazard. Personnel who are pregnant, planning to become pregnant, or breastfeeding should avoid exposure. Stringent containment measures are required to prevent any release into the work environment.

Synthesis and Structure

The synthesis of Lithium Tetrakis(dibutylamino)alumanuide has been reported via the reaction of aluminum trichloride (AlCl₃) with four equivalents of lithium di-tert-butylmethyleneamide (But₂C:NLi)[2]. X-ray diffraction studies have revealed a complex structure where the aluminum atom is tetrahedrally coordinated by four dibutylamino groups. Two of these groups are terminally bonded to the aluminum, while the other two form bridges between the aluminum and lithium atoms[2]. This bridged structure is a key feature influencing its reactivity.

Caption: Simplified structural representation of Lithium Tetrakis(dibutylamino)alumanuide.

Part 2: Safety Profile by Analogy - Lithium Aluminum Hydride (LiAlH₄)

Disclaimer: This section details the safety protocol for Lithium Aluminum Hydride (LAH). It is provided as an authoritative and well-documented example of the hazards associated with a reactive aluminate. The principles described here should be considered as a baseline for developing stringent safety procedures for Lithium Tetrakis(dibutylamino)alumanuide.

Core Reactivity and Hazard Causality

Lithium Aluminum Hydride is a powerful reducing agent primarily due to the nature of the aluminate anion (AlH₄⁻). The aluminum-hydrogen bonds are highly polarized, making the hydrogen atoms hydridic (H⁻). This high-energy, reactive hydride is the source of both its synthetic utility and its significant hazards.

The primary hazard is its violent, exothermic reaction with protic sources , most notably water. This reaction liberates flammable hydrogen gas, and the heat generated is often sufficient to ignite it, leading to a fire or explosion.[3][4][5]

Reaction with Water: LiAlH₄ + 4H₂O → LiOH + Al(OH)₃ + 4H₂ (gas) + heat

This fundamental reactivity informs every aspect of its safe handling, from storage to quenching.

Hazard Identification and GHS Classification (for LiAlH₄)

-

Substances which, in contact with water, emit flammable gases (Category 1): H260 - In contact with water releases flammable gases which may ignite spontaneously.[6][7]

-

Skin Corrosion/Irritation (Category 1A/1B): H314 - Causes severe skin burns and eye damage.[6][7]

-

Serious Eye Damage (Category 1): H318 - Causes serious eye damage.[7]

-

Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.[6][8]

Caption: Hazard relationship diagram for Lithium Aluminum Hydride (LiAlH₄).

Handling and Storage Protocol

The cardinal rule for handling LAH, and by extension any reactive aluminate, is the strict exclusion of moisture .

-

Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon), either in a glovebox or using Schlenk line techniques.[4][6][9]

-

Dry Equipment: All glassware and equipment must be rigorously dried before use, typically by oven-drying and cooling under an inert atmosphere.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[9][10] Containers must be tightly sealed and stored under an inert gas to prevent contact with atmospheric moisture.[3][6]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.[11]

-

Skin Protection: A flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber) are required.[4]

-

Respiratory Protection: Use in a certified fume hood. If there is a risk of dust generation, a respirator with a P2 filter may be necessary.

-

First-Aid Measures

Immediate and decisive action is critical in the event of an exposure.

| Exposure Route | First-Aid Protocol | Rationale |

| Skin Contact | Immediately brush off any solid particles.[4] Rinse the affected area with copious amounts of water for at least 15 minutes.[4][10] Remove contaminated clothing. Seek immediate medical attention.[10] | The initial dry brushing removes the bulk reactant before it can react with skin moisture. Prolonged rinsing is necessary to remove corrosive byproducts. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention.[10] | Rapid and thorough irrigation is crucial to prevent severe, potentially permanent eye damage from both the initial reaction and corrosive products. |

| Inhalation | Move the person to fresh air.[9][10] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration (use a barrier device).[10] Seek immediate medical attention.[12] | Removes the individual from the source of exposure. Medical intervention may be necessary to address respiratory tract irritation or edema. |

| Ingestion | Do NOT induce vomiting.[4][6] Rinse the mouth with water. Have the person drink one or two glasses of water.[13] Seek immediate medical attention.[10] | Inducing vomiting risks perforation of the esophagus due to the corrosive nature of the reaction products.[12] |

Fire-Fighting Measures

A fire involving LAH is a Class D (combustible metal) fire and requires specialized extinguishing agents.

-

Suitable Extinguishing Media: Use Class D fire extinguishers (e.g., Met-L-X, Lith-X), dry sand, dry limestone powder, or soda ash.[4][13] The goal is to smother the fire and exclude oxygen.

-

UNSUITABLE Extinguishing Media:

Accidental Release and Disposal

-

Spill Cleanup:

-

Evacuate the area and eliminate all ignition sources.[10]

-

Wearing full PPE, cover the spill with a dry, inert material like sand, soda ash, or limestone.[4]

-

Using non-sparking tools, carefully scoop the mixture into a dry, sealable container for disposal.[4][14]

-

DO NOT USE WATER or combustible materials like sawdust for cleanup.[4]

-

-

Waste Disposal (Quenching): Unused or waste LAH must be neutralized ("quenched") before disposal. This is a hazardous procedure that must be performed by trained personnel. A common laboratory method involves slowly and carefully adding the LAH to a stirred, cooled solution of a less reactive protic source (e.g., ethyl acetate), followed by a more reactive one (e.g., methanol), and finally water. The process is highly exothermic and generates hydrogen gas, requiring excellent ventilation and cooling.

Caption: A generalized workflow for the safe quenching of reactive hydrides.

References

-

PubChem. Lithium tetrakis(dibutylamino)alumanuide. National Center for Biotechnology Information. [Link]

-

Princeton University Environmental Health & Safety. Lithium Aluminum Hydride. [Link]

-

Chemical Safety. Lithium aluminum hydride - Safety Data Sheet. [Link]

-

PubChem. Lithium aluminum hydride. National Center for Biotechnology Information. [Link]

-

Oreate AI Blog. In-Depth Analysis of Safety Operating Procedures and Chemical Properties of Lithium Aluminium Hydride. [Link]

-

Journal of the Chemical Society D. Lithium tetrakis(di-t-butylmethyleneamino)aluminate. [Link]

-

New Jersey Department of Health. Lithium Aluminum Hydride Hazard Summary. [Link]

-

American Chemical Society. A Campus Laboratory Fire Involving Lithium Aluminum Hydride. [Link]

-

University of Bristol, School of Chemistry. Lithium Aluminium Hydride (Lithal). [Link]

-

Wikipedia. Lithium aluminium hydride. [Link]

-

CIA. APPLICATION OF LITHIUM-ALUMINUM HYDRIDE IN MICROSYNTHESIS OF ORGANIC COMPOUNDS CONTAINING RADIOACTIVE CARBON. [Link]

- Google Patents. Preparation method for lithium aluminum tri-tert butoxyaluminum hydride.

-

Safrole. Lithium Aluminium Hydride Properties, Reactions and Applications. [Link]

- Google Patents. Solutions of lithium aluminium hydride.

- Google Patents. Method for synthesizing lithium aluminum hydride.

Sources

- 1. Lithium tetrakis(dibutylamino)alumanuide | C32H72AlLiN4 | CID 57369578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Lithium tetrakis(di-t-butylmethyleneamino)aluminate - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. ehs.princeton.edu [ehs.princeton.edu]

- 5. LITHIUM ALUMINUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. westliberty.edu [westliberty.edu]

- 7. merckmillipore.com [merckmillipore.com]

- 8. westliberty.edu [westliberty.edu]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. actylislab.com [actylislab.com]

- 11. Lithium aluminum hydride | AlH4.Li | CID 28112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. ltschem.com [ltschem.com]

- 14. fishersci.com [fishersci.com]

The Genesis and Evolution of Lithium Aluminum Amide Reagents: A Technical Guide for the Modern Chemist

Abstract

This in-depth technical guide provides a comprehensive overview of the history, development, synthesis, and application of lithium aluminum amide reagents. Moving beyond the well-trodden paths of simple lithium amides and lithium aluminum hydride, this paper delves into the unique chemistry of lithium tetraamidoaluminates, LiAl(NR2)4, and related species. We will explore their historical context, detail their synthesis and characterization, and illuminate their burgeoning role in contemporary organic synthesis and materials science. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct reactivity of these powerful reagents.

Introduction: A Tale of Three Reagents

In the vast arsenal of the synthetic chemist, lithium-based reagents hold a preeminent position. To fully appreciate the niche and potential of lithium aluminum amides, it is essential to first distinguish them from their more famous cousins: simple lithium amides (e.g., lithium diisopropylamide, LDA) and lithium aluminum hydride (LiAlH₄).

-

Simple Lithium Amides (LiNR₂): Renowned for their strong basicity and poor nucleophilicity, reagents like LDA are the workhorses for deprotonation and the formation of enolates. Their chemistry is dominated by the nature of the lithium-nitrogen bond.[1]

-

Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent, LiAlH₄ is capable of reducing a wide array of functional groups, including the transformation of amides to amines.[2][3] Its reactivity stems from the delivery of hydride (H⁻) ions.[4]

-

Lithium Aluminum Amides (LiAl(NR₂)₄): These reagents represent a fascinating hybrid, incorporating both lithium and aluminum centers with multiple nitrogen-based ligands. This unique structure bestows upon them a distinct reactivity profile, acting not just as bases or hydride sources, but also as catalysts and specialized reagents for transformations like imine synthesis.

This guide will focus on the third class, charting its journey from a chemical curiosity to a valuable synthetic tool.

Historical Development: From Early Observations to Modern Reagents

The conceptual groundwork for lithium aluminum amides can be traced back to the pioneering work on metal hydrides and organometallic compounds in the mid-20th century. The discovery of lithium aluminum hydride in 1947 by Finholt, Bond, and Schlesinger set the stage for exploring mixed-metal hydride chemistry.[5] Early investigations by pioneers like Egon Wiberg and Heinrich Nöth into the reactions of metal hydrides with amines hinted at the formation of complex amidoaluminate structures.

A significant step forward came with the systematic investigation of the reactions between alkali metal aluminum hydrides and amines. A key publication by Chivers and coworkers detailed the synthesis of alkali metal tetrakis(amido)aluminates, [M(THF)n][Al(NHR)4] (where M = Li, Na), from the reaction of MAlH4 with primary amines.[6] This work provided a rational and generalizable route to these complex amides and opened the door for their structural and reactive characterization.

Synthesis and Characterization

The synthesis of lithium aluminum amide reagents can be broadly categorized into two main approaches: the reaction of lithium aluminum hydride with amines and the reaction of an aluminum halide with a lithium amide.

Synthesis from Lithium Aluminum Hydride

The most common method for preparing lithium tetraamidoaluminates involves the reaction of lithium aluminum hydride with an excess of a primary or secondary amine. The reaction proceeds with the evolution of hydrogen gas.

General Reaction Scheme: LiAlH₄ + 4 R₂NH → LiAl(NR₂)₄ + 4 H₂

This reaction is typically carried out in an inert solvent such as tetrahydrofuran (THF) or diethyl ether. The stoichiometry of the amine is crucial for the complete substitution of the hydride ligands.

Experimental Protocol: Synthesis of Lithium Tetrakis(diisopropylamido)aluminate

-

To a stirred suspension of lithium aluminum hydride (1.0 g, 26.4 mmol) in anhydrous THF (50 mL) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, slowly add diisopropylamine (11.1 g, 110 mmol, 4.2 equivalents).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 12 hours to ensure complete reaction, monitoring the cessation of hydrogen evolution.

-

The resulting solution of lithium tetrakis(diisopropylamido)aluminate can be used in situ or the solvent can be removed under vacuum to yield the product as a solid.

Synthesis from Aluminum Halides

An alternative route involves the reaction of an aluminum halide, typically aluminum trichloride (AlCl₃), with a pre-formed lithium amide. This method avoids the use of the highly reactive LiAlH₄.

General Reaction Scheme: AlCl₃ + 4 LiNR₂ → LiAl(NR₂)₄ + 3 LiCl

This reaction is also performed in an inert solvent, and the lithium chloride byproduct often precipitates from the reaction mixture, facilitating its removal. A notable example is the synthesis of lithium tetrakis(di-t-butylmethyleneamino)aluminate from AlCl₃ and four equivalents of Bu₂C:NLi.[7]

Characterization

The structural elucidation of lithium aluminum amides relies on a combination of spectroscopic techniques and X-ray crystallography.

-

NMR Spectroscopy: Multinuclear NMR is a powerful tool for characterizing these complexes in solution.

-

¹H and ¹³C NMR: Provide information about the organic ligands.

-

⁷Li NMR: The chemical shift of the ⁷Li nucleus is sensitive to its coordination environment, indicating whether it exists as a solvent-separated ion pair or is part of a more complex aggregate.[8][9]

-

²⁷Al NMR: The chemical shift and line width of the ²⁷Al signal can provide insights into the symmetry and coordination of the aluminum center.[8]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the N-H stretching frequencies in complexes derived from primary amines and for observing the disappearance of the Al-H stretch from the LiAlH₄ starting material.

-

X-ray Crystallography: Single-crystal X-ray diffraction has been instrumental in revealing the solid-state structures of lithium aluminum amides. These studies have shown a variety of structural motifs, including monomeric species, dimers, and one-dimensional polymeric structures, often with coordinated solvent molecules.[6] The coordination environment of both the lithium and aluminum centers can be precisely determined.

| Compound Type | Synthetic Route | Key Structural Features | Representative References |

| [Li(THF)n][Al(NHR)4] | LiAlH4 + 4 RNH2 | Solvent-separated ion pairs or polymeric chains | [6] |

| LiAl(N:CR2)4 | AlCl3 + 4 LiN:CR2 | Distorted tetrahedral aluminum center | [7] |

Applications in Organic Synthesis

While not as universally employed as LDA or LiAlH₄, lithium aluminum amide reagents have carved out a niche in several areas of organic synthesis, primarily leveraging their unique ability to act as both a base and a source of a nucleophilic amide, or as a catalyst.

Imine Synthesis

One of the earliest and most notable applications of lithium aluminum amides is in the synthesis of imines from aldehydes. Aldehydes react with LiAl(NHR)₄ under mild conditions to afford the corresponding imines in high yields. This method is particularly effective for aliphatic aldehydes, which are prone to polymerization under other conditions.

Mechanism of Imine Formation: The reaction is thought to proceed through a nucleophilic attack of the amido group from the aluminate complex onto the carbonyl carbon of the aldehyde. This is followed by the elimination of an aluminate-oxo species.

Caption: Proposed mechanism for imine synthesis using lithium aluminum amides.

Catalysis in Imine Reduction

Recent studies have shown that LiAlH₄ can act as a catalyst for the hydrogenation of imines to amines. Mechanistic investigations suggest that the active catalyst is not LiAlH₄ itself, but a mixed hydride/amide complex, LiAlH₂(NR₂)₂, formed in situ from the reaction of LiAlH₄ with the imine substrate.[10] This highlights the catalytic potential of lithium aluminum amide species.

Caption: Catalytic cycle for imine hydrogenation mediated by a lithium aluminum amide species.

As Reducing Agents

The presence of both amide and (in some cases) hydride functionalities suggests that lithium aluminum amides could exhibit unique reducing properties. While LiAlH₄ is a powerful, non-selective reducing agent, the substitution of hydrides with amido groups can modulate this reactivity. Some lithium amides themselves can act as reducing agents, proceeding through a β-hydride transfer mechanism.[11] The reducing potential of lithium tetraamidoaluminates is an area that warrants further exploration.

Applications in Materials Science

Beyond organic synthesis, lithium aluminum amides, particularly the parent compound LiAl(NH₂)₄, have garnered significant interest as potential hydrogen storage materials. These materials can store and release hydrogen through a series of chemical transformations. The decomposition of LiAl(NH₂)₄ often proceeds with the release of ammonia, which can be a drawback. However, in combination with other hydrides, these systems offer high hydrogen storage capacities.

Safety and Handling

Like their constituent components, lithium aluminum amide reagents are highly reactive and require careful handling.

-

Moisture and Air Sensitivity: These reagents react violently with water and can be sensitive to air. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and standard Schlenk or glovebox techniques.

-

Reactivity: They are strong bases and can react with a wide range of functional groups.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, flame-retardant lab coats, and gloves, should always be worn.

Conclusion and Future Outlook

Lithium aluminum amide reagents represent a fascinating and versatile class of compounds that bridge the gap between simple lithium amides and lithium aluminum hydride. While their history is rooted in fundamental inorganic chemistry, their applications in modern organic synthesis and materials science are continually expanding. The ability to tune their steric and electronic properties by varying the amide ligand offers significant potential for the development of new, highly selective reagents and catalysts. Future research in this area will likely focus on:

-

Asymmetric Catalysis: The development of chiral lithium aluminum amides for enantioselective transformations.

-

Tandem Reactions: Designing reactions that utilize both the basic and nucleophilic/reducing properties of these reagents in a single pot.

-

Materials Science: The synthesis of novel amidoaluminates with improved hydrogen storage properties and their exploration in other materials applications.

As our understanding of the structure and reactivity of these complex reagents deepens, so too will their utility in addressing the challenges of modern chemical synthesis and materials innovation.

References

-

Amide Reduction Mechanism by LiAlH4. (2020, February 28). Chemistry Steps. [Link]

-

Mulvey, R. E., & Robertson, S. D. (2015). Lithium‐Aluminate‐Catalyzed Hydrophosphination Applications. Angewandte Chemie International Edition, 54(39), 11470-11474. [Link]

-

Roisnel, T., & Harder, S. (2020). Insights into LiAlH4 Catalyzed Imine Hydrogenation. Chemistry – A European Journal, 26(72), 17571-17577. [Link]

-

Paluti, C. (n.d.). Imine Formation, Structure & Synthesis. Study.com. [Link]

-

Imines - Properties, Formation, Reactions, and Mechanisms. (2022, March 7). Master Organic Chemistry. [Link]

-

Chivers, T., et al. (2011). Reactions of MAIH4 (M = Li, Na) with primary amines - Synthetic and structural studies of alkali metal tetrakis(amido)aluminates and related dinuclear complexes. Canadian Journal of Chemistry, 84(3), 443-452. [Link]

-

Shearer, H. M. M., Snaith, R., Sowerby, J. D., & Wade, K. (1971). Lithium tetrakis(di-t-butylmethyleneamino)aluminate. Journal of the Chemical Society D: Chemical Communications, (19), 1275. [Link]

-

Proposed mechanism of reduction of imines using LiAlH4. [N]=R¹CH2NR². (n.d.). ResearchGate. [Link]

-

Reduction of Imines and Nitriles with LiAlH4. (2023, August 29). YouTube. [Link]

-

Enhancement of the Catalytic Activity of Lithium Amide towards Ammonia Decomposition by Addition of Transition Metals. (2023). Journal of Ammonia Energy, 1(1). [Link]

-

Collum, D. B., et al. (2014). Solution Structures of Lithium Amino Alkoxides Used in Highly Enantioselective 1,2-Additions. Journal of the American Chemical Society, 136(4), 1344-1347. [Link]

-

Stalke, D., et al. (2018). Benchmarking lithium amide versus amine bonding by charge density and energy decomposition analysis arguments. Chemical Science, 9(11), 3111-3121. [Link]

-

How NMR Spectroscopy Enhances Lithium-Ion Battery Innovation. (2025, January 16). AZoM. [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. [Link]

-

The role of lithium amides as reducing agents in a novel pathway to 3,6-diarylpyridazines by ring transformations of 3,6-diaryl-s-tetrazines. (1984). Journal of the Chemical Society, Perkin Transactions 1, 173-178. [Link]

-

Engelhardt, F., et al. (2018). Benchmarking lithium amide versus amine bonding by charge density and energy decomposition analysis arguments. Chemical Science, 9(11), 3111-3121. [Link]

-

reduction of carboxylic acids. (n.d.). Chemguide. [Link]

-

Eames, J. (n.d.). Lithium amides are useful synthetic reagents for organic synthesis. [Link]

-

Nöth, H., Rurländer, R., & Wolfgardt, P. (1980). Solutions of Lithium Tetrahydrido Aluminates in Ethers: a 'Li and 27AI NMR Study. Zeitschrift für Naturforschung B, 35(1), 31-41. [Link]

-

Trease, N. M., et al. (2012). In Situ NMR Studies of Lithium Ion Batteries. The Electrochemical Society Interface, 21(3), 57-60. [Link]

-

LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. (n.d.). Organic Chemistry Portal. [Link]

-

ChemInform Abstract: Synthetically Important Alkali-Metal Utility Amides: Lithium, Sodium, and Potassium Hexamethyldisilazides, Diisopropylamides, and Tetramethylpiperidides. (2010). ChemInform, 29(15). [Link]

-

Why is lithium the strongest reducing agent? (2025, March 11). askIITians. [Link]

-

Decomposition of Lithium Amide and Lithium Imide with and without Anion Promoter. (2007). The Journal of Physical Chemistry C, 111(31), 11537-11540. [Link]

-

Bond metathesis reactions between a cyclic (alkyl)(amino)aluminum hydride and boranes. (2020). Dalton Transactions, 49(44), 15720-15724. [Link]

-